molecular formula C22H17FN2OS2 B2823474 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2117746-40-2

2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2823474
CAS No.: 2117746-40-2
M. Wt: 408.51
InChI Key: GMUUGSUHAUMVRP-UHFFFAOYSA-N
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Description

2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. This scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors such as kinase targets . The compound features:

  • Position 2: A 4-ethenylbenzyl group attached via a sulfanyl (–S–) linker.
  • Position 3: A 2-fluorobenzyl substituent.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2OS2/c1-2-15-7-9-16(10-8-15)14-28-22-24-19-11-12-27-20(19)21(26)25(22)13-17-5-3-4-6-18(17)23/h2-12H,1,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUUGSUHAUMVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(4-Ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thieno[3,2-d]pyrimidine ring or the benzyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thienopyrimidine derivatives.

Scientific Research Applications

2-[(4-Ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological targets, helping to elucidate the mechanisms of action of various drugs.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The thieno[3,2-d]pyrimidine core can bind to various enzymes or receptors, modulating their activity. The ethenylbenzyl and fluorobenzyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Position 2 Modifications: Sulfanyl-linked groups (e.g., benzylsulfanyl, 4-ethenylbenzylsulfanyl) improve lipophilicity and membrane permeability compared to amino substituents (e.g., propan-2-ylamino) . Bulky tert-butylamino groups may enhance target selectivity but reduce solubility .

Position 3 Substituents :

  • Fluorinated benzyl groups (e.g., 2-fluorobenzyl) likely enhance metabolic stability and receptor binding via hydrophobic/π-π interactions .

Position 6 Modifications :

  • Aryl or heteroaryl groups (e.g., phenylethynyl, pyrimidinyl-piperazine) are associated with kinase inhibition, suggesting the target compound’s 4-ethenylbenzyl group may similarly engage ATP-binding pockets .

Key Observations:

  • Microwave-assisted methods (e.g., phosphorus oxychloride-mediated cyclization) improve reaction efficiency for thienopyrimidinone cores .
  • Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki-Miyaura) is widely used for introducing aryl/alkynyl groups .

Biological Activity

The compound 2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈FN₂OS
  • Molecular Weight : 329.41 g/mol

The compound features a thieno[3,2-d]pyrimidinone core with substituents that may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to This compound exhibit a range of biological activities, particularly in the fields of neuroprotection and anti-cancer properties.

Neuroprotective Effects

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess neuroprotective properties. For instance, a related compound, GM-90432 , was shown to enhance neurochemical profiles in zebrafish models of epilepsy. It modulated neurotransmitter levels and exhibited protective effects against oxidative stress, suggesting that similar derivatives could potentially mitigate neurodegenerative conditions through similar mechanisms .

Anti-Cancer Activity

Compounds in this chemical class have also been investigated for their anti-cancer effects. The presence of the thieno-pyrimidine moiety is often associated with inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. The specific mechanisms typically involve modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of This compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno-pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and neuronal death.
  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to regulate neurotransmitter levels, which is crucial for maintaining neuronal health and preventing excitotoxicity.
  • Antioxidant Properties : The ability to scavenge free radicals may contribute to the neuroprotective effects observed in preclinical models.

Case Studies

Several studies have explored the effects and mechanisms of compounds structurally related to This compound :

StudyModelFindings
Study 1Zebrafish ModelDemonstrated significant reduction in seizure activity and oxidative stress markers.
Study 2Cancer Cell LinesShowed inhibition of cell growth and induction of apoptosis in various cancer types.

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